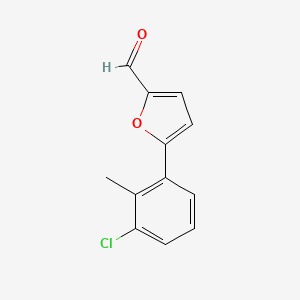

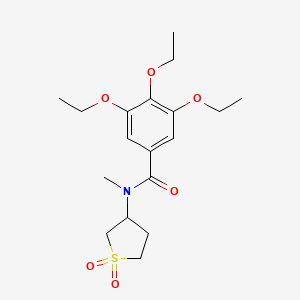

![molecular formula C10H8N4O4 B2645437 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 179038-18-7](/img/structure/B2645437.png)

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid

カタログ番号:

B2645437

CAS番号:

179038-18-7

分子量:

248.198

InChIキー:

LFOYGSMUYMPANW-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid” is an organic compound. It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It is used in organic synthesis and has also been used as an herbicide .

Synthesis Analysis

This compound may be prepared by the nitration of phenylacetic acid . In organic synthesis, it can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group .Chemical Reactions Analysis

In addition to its role in the formation of heterocycles, 2-nitrophenylacetic acid is a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molar mass of 181.15 g/mol . It appears as a yellow to pale brown crystalline powder . It has a density of 1.4 g/cm^3 and is soluble in water at 0.1417% (20 °C) .科学的研究の応用

Organic Synthesis Applications

- Chemoselectivity in Synthesis : The chemoselectivity of metal-free routes in synthesizing 1,2,3-triazoles, including derivatives similar to the compound of interest, highlights the utility of acetic acid in promoting the formation of desired triazoles from α-arylketones. This approach enables the synthesis of fully decorated 1,2,3-triazoles, expanding the toolkit for creating complex organic molecules (Opsomer, Thomas, & Dehaen, 2017).

Medicinal Chemistry Research

- Derivatives as Potential Therapeutics : Research on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, closely related to the queried compound, demonstrates their analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. These findings suggest the potential for developing new therapeutic agents based on the structural framework of 1,2,4-triazole derivatives (Salionov, 2015).

Materials Science and Sensing

- Lanthanide Metal–Organic Frameworks : The use of 1,2,3-triazole-containing ligands in constructing lanthanide metal–organic frameworks (MOFs) for luminescence sensing of metal ions and nitroaromatic compounds. This application showcases the role of triazole derivatives in developing advanced materials for chemical sensing and luminescence-based detection (Wang et al., 2016).

Environmental and Analytical Chemistry

- Photoaffinity Labeling : Derivatives of the compound, such as [[2-Nitro-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]]phenoxy]acetic acid, have been developed for photoaffinity labeling, offering a spectrophotometric approach for identifying target molecules in complex biological systems. This method facilitates the study of molecular interactions without the need for radioactive labeling, providing a safer and environmentally friendly alternative (Hatanaka et al., 1989).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9(16)5-8-11-10(13-12-8)6-2-1-3-7(4-6)14(17)18/h1-4H,5H2,(H,15,16)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOYGSMUYMPANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde

Cat. No.: B2645354

CAS No.: 667437-87-8

Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-y...

Cat. No.: B2645358

CAS No.: 1808547-85-4

5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde

Cat. No.: B2645360

CAS No.: 309265-27-8

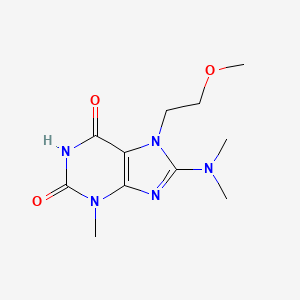

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine...

Cat. No.: B2645361

CAS No.: 332897-56-0

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B2645354.png)

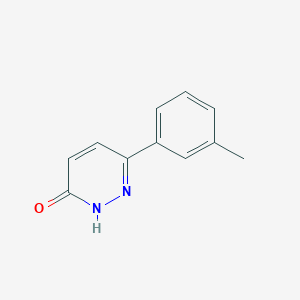

![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2645364.png)

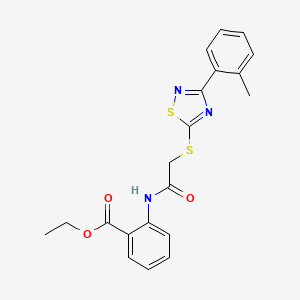

![2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2645368.png)

![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2645374.png)

![6-(2-fluorobenzyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2645377.png)